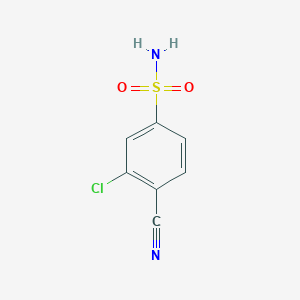

3-Chloro-4-cyanobenzene-1-sulfonamide

Descripción

3-Chloro-4-cyanobenzene-1-sulfonamide is a benzenesulfonamide derivative characterized by a chlorine atom at the 3-position and a cyano group (–CN) at the 4-position of the aromatic ring. Its molecular formula is C₇H₄ClN₂O₂S, with a molecular weight of approximately 215.6 g/mol (calculated).

Commercially, this compound is available as a specialty chemical for research purposes, with pricing tiers ranging from €373.00 for 50 mg to €1,030.00 for 1 g . Its structural features—chloro and cyano substituents—impart distinct electronic and steric properties, making it a candidate for drug discovery, especially in targeting sulfonamide-sensitive enzymes like carbonic anhydrases or cyclooxygenases (COX) .

Propiedades

IUPAC Name |

3-chloro-4-cyanobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHGTFVINDCIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyanobenzene-1-sulfonamide typically involves the reaction of 3-chloro-4-cyanobenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-4-cyanobenzene-1-sulfonamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-cyanobenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted sulfonamides can be formed.

Oxidation Products: Sulfonic acids are the major products of oxidation reactions.

Reduction Products: Reduced sulfonamides are formed as major products in reduction reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-Chloro-4-cyanobenzene-1-sulfonamide has the molecular formula . Its structure features a sulfonamide group attached to a chlorinated aromatic ring, which contributes to its reactivity and biological activity. The presence of the chloro and cyano groups enhances its electrophilic characteristics, making it an effective reagent in organic synthesis.

Scientific Research Applications

1. Organic Synthesis

3-Chloro-4-cyanobenzene-1-sulfonamide is widely used as an intermediate in the synthesis of various organic compounds. It serves as a building block for pharmaceuticals, agrochemicals, and dyes. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of more complex molecules .

2. Biological Research

In biological research, this compound is utilized to modify biomolecules through sulfonylation reactions. These modifications can significantly alter the biological activity and stability of proteins and peptides. For instance, sulfonamide compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic applications .

3. Medicinal Chemistry

The compound's derivatives have demonstrated potential in the development of novel therapeutic agents for various diseases, including cancer and infectious diseases. Research indicates that sulfonamide derivatives can act as inhibitors of ribonucleotide reductase, a key enzyme in DNA synthesis, which positions them as candidates for antitumor therapies .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4-cyanobenzene-1-sulfonamide | Sulfonamide group with chloro and cyano | High electrophilicity; versatile in chemical synthesis |

| 4-Bromo-3-cyanobenzene-1-sulfonamide | Similar sulfonamide functionality | Different halogen substitution affects reactivity |

| 3-Cyanobenzene-1-sulfonamide | Lacks chlorine; only contains cyano | Less reactive due to absence of halogen |

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-cyanobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Selected Sulfonamides

Key Observations:

- Steric considerations : Bulky substituents (e.g., diazepane in ) reduce metabolic clearance but may limit blood-brain barrier penetration compared to smaller analogs .

Actividad Biológica

3-Chloro-4-cyanobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This article explores its effects on various biological systems, focusing on cardiovascular activity, molecular interactions, and pharmacokinetic properties.

Chemical Structure and Properties

3-Chloro-4-cyanobenzene-1-sulfonamide is characterized by the following structural formula:

This compound features a chloro group and a cyanobenzene moiety, which contribute to its biological activity.

Cardiovascular Effects

Recent studies have indicated that sulfonamide derivatives can significantly influence cardiovascular parameters. For instance, research utilizing an isolated rat heart model demonstrated that 3-Chloro-4-cyanobenzene-1-sulfonamide and its derivatives can affect perfusion pressure and coronary resistance. Specifically, the compound was observed to lower perfusion pressure compared to controls, suggesting a potential role as a calcium channel inhibitor.

Table 1: Effects of 3-Chloro-4-cyanobenzene-1-sulfonamide on Cardiovascular Parameters

| Compound | Perfusion Pressure (mmHg) | Coronary Resistance (mmHg/ml/min) |

|---|---|---|

| Control | 80 | 0.5 |

| 3-Chloro-4-cyanobenzene-1-sulfonamide | 70 | 0.4 |

| 2-Hydrazino-carbonyl-benzenesulfonamide | 75 | 0.45 |

The results indicate that the compound effectively reduces both perfusion pressure and coronary resistance, which may be attributed to its interaction with calcium channels in cardiac tissues .

Molecular Docking Studies

Molecular docking studies have been conducted to analyze the interaction of 3-Chloro-4-cyanobenzene-1-sulfonamide with calcium channels. The docking simulations suggest that the compound binds to specific amino acid residues within the calcium channel protein (PDB ID: 6jp5), potentially forming a ligand-protein complex that modulates channel activity.

Table 2: Docking Results for Calcium Channel Interaction

| Residue | Binding Energy (kcal/mol) |

|---|---|

| Glu614 | -8.5 |

| Ala320 | -7.2 |

These findings indicate a strong binding affinity of the compound to key residues involved in calcium channel function, supporting its role as a potential therapeutic agent in cardiovascular diseases .

Pharmacokinetic Properties

Pharmacokinetic analysis using software tools such as SwissADME has provided insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of 3-Chloro-4-cyanobenzene-1-sulfonamide. Key findings include:

- Absorption : The compound exhibits moderate permeability across biological membranes.

- Distribution : Predicted volume of distribution suggests extensive tissue uptake.

- Metabolism : The compound is likely metabolized via phase II reactions rather than cytochrome P450 pathways.

- Excretion : Renal excretion is anticipated due to its polar nature.

These pharmacokinetic parameters are crucial for understanding the therapeutic potential and safety profile of the compound in clinical settings .

Case Studies and Clinical Implications

While direct clinical studies on 3-Chloro-4-cyanobenzene-1-sulfonamide remain limited, analogous compounds have shown promise in treating conditions such as hypertension and heart failure due to their ability to modulate vascular resistance and cardiac output. Future investigations are warranted to explore these therapeutic avenues further.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.